4-Aminooxane-4-carboxamide
Overview
Description
4-Aminooxane-4-carboxamide is an organic compound with the molecular formula C6H12N2O2 . It has a molecular weight of 144.17 and is typically in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-aminotetrahydro-2H-pyran-4-carboxamide . The InChI code is 1S/C6H12N2O2/c7-5(9)6(8)1-3-10-4-2-6/h1-4,8H2,(H2,7,9) .Scientific Research Applications
Synthesis of Ortho-linked Polyamides
Hsiao, Yang, and Chen (2000) explored the synthesis of ortho-linked polyamides utilizing bis(ether-carboxylic acid) and bis(ether amine) derived from 4-tert-butylcatechol, demonstrating the chemical versatility of aminooxane and carboxamide functionalities in creating polymers with significant thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).
Enantioselective Multicomponent Reactions
Wang et al. (2018) reviewed the progress in enantioselective Passerini and Ugi multicomponent reactions involving isocyanides, highlighting the role of 4-aminooxazoles in the development of asymmetric synthesis protocols. This underscores the application of aminooxane-related structures in complex organic syntheses (Wang, Wang, Wang, & Zhu, 2018).
Bismuth-catalyzed Intermolecular Hydroamination
Qin, Yamagiwa, Matsunaga, and Shibasaki (2006) reported on the bismuth-catalyzed intermolecular hydroamination of 1,3-dienes with carboxamides, illustrating the application of carboxamide functionalities in the synthesis of allylic amines, a key process in pharmaceutical and fine chemical manufacturing (Qin, Yamagiwa, Matsunaga, & Shibasaki, 2006).
Microwave-assisted Synthesis
Nolt et al. (2006) demonstrated the efficient microwave-assisted synthesis of substituted 5-aminooxazoles, showcasing the relevance of 4-aminooxane-4-carboxamide structures in facilitating rapid and high-yield chemical transformations (Nolt, Smiley, Varga, McClain, Wolkenberg, & Lindsley, 2006).
High Performance Energetic Materials
Storey, Willer, and Campbell (2011) investigated energetic materials based on carboxamide functionality for use in advanced material applications, highlighting the potential of this compound derivatives in creating high-performance energetic components (Storey, Willer, & Campbell, 2011).
Safety and Hazards
The safety information for 4-Aminooxane-4-carboxamide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
4-aminooxane-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-5(9)6(8)1-3-10-4-2-6/h1-4,8H2,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQLCQSZZQXKAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183378-09-7 | |
Record name | 4-aminooxane-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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